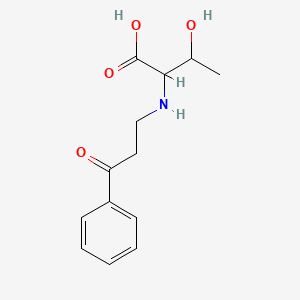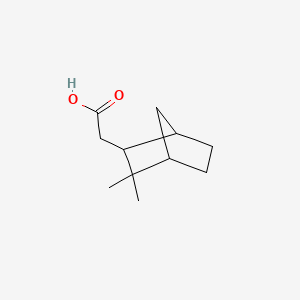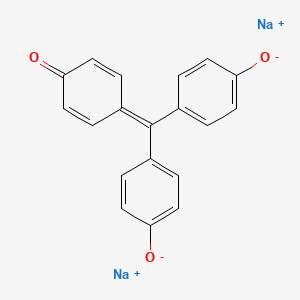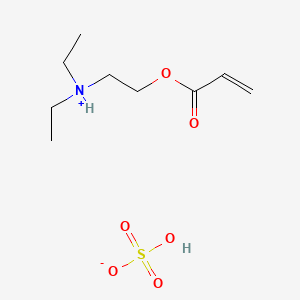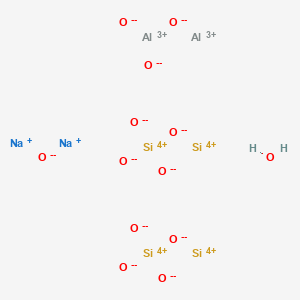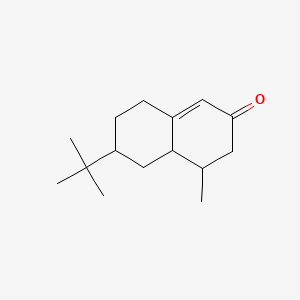
Hexahexyldistannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahexyldistannane is an organotin compound with the chemical formula ( \text{(C}6\text{H}{13}\text{)}_3\text{SnSn(C}6\text{H}{13}\text{)}_3 ) It is a member of the distannane family, characterized by a tin-tin bond
Métodos De Preparación
Hexahexyldistannane can be synthesized through several methods. One common synthetic route involves the reaction of hexylmagnesium bromide with tin(IV) chloride, followed by reduction with lithium aluminum hydride. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity.
Análisis De Reacciones Químicas
Hexahexyldistannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexylstannonic acid derivatives.
Reduction: Reduction reactions can yield hexylstannane compounds.
Substitution: It participates in substitution reactions with halides, forming hexylstannyl halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides such as bromine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Hexahexyldistannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Research is ongoing into its potential use in biological systems, although its toxicity limits direct applications.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the production of specialized materials, including polymers and coatings, due to its ability to form stable bonds with carbon and other elements.
Mecanismo De Acción
The mechanism by which hexahexyldistannane exerts its effects involves the formation of stable carbon-tin bonds. These bonds are crucial in various organic reactions, including cross-coupling reactions. The molecular targets and pathways involved are primarily related to its ability to interact with organic molecules, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Hexahexyldistannane can be compared with other similar compounds, such as hexamethyldistannane and hexabutyldistannane. These compounds share the tin-tin bond but differ in the length and structure of the alkyl chains attached to the tin atoms. This compound is unique due to its longer hexyl chains, which can influence its reactivity and applications. Similar compounds include:
Hexamethyldistannane: ( \text{(CH}_3\text{)}_3\text{SnSn(CH}_3\text{)}_3 )
Hexabutyldistannane: ( \text{(C}_4\text{H}_9\text{)}_3\text{SnSn(C}_4\text{H}_9\text{)}_3 )
Propiedades
Número CAS |
40217-92-3 |
|---|---|
Fórmula molecular |
C36H78Sn2 |
Peso molecular |
748.4 g/mol |
InChI |
InChI=1S/6C6H13.2Sn/c6*1-3-5-6-4-2;;/h6*1,3-6H2,2H3;; |
Clave InChI |
OTJKPLDLTGMRNF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Sn](CCCCCC)CCCCCC.CCCCCC[Sn](CCCCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


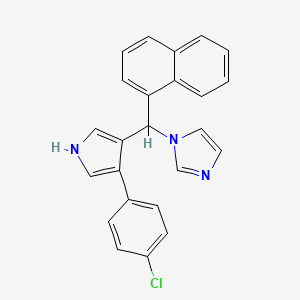
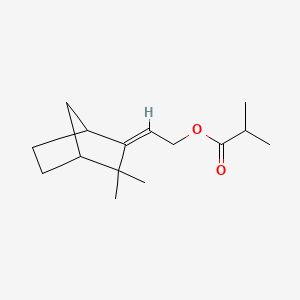


![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)
